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Compound of Interest

Compound Name: p-Aminosalicylic acid hydrazide

Cat. No.: B045826

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminosalicylic acid (p-aminosalicylic acid or PAS) has been a cornerstone in the
treatment of tuberculosis for decades. Its hydrazide derivative, p-aminosalicylic acid
hydrazide (PAH), serves as a versatile scaffold in medicinal chemistry, enabling the synthesis
of a diverse range of bioactive molecules. This document provides detailed application notes
and experimental protocols for the synthesis and evaluation of PAH and its derivatives,
highlighting their potential in the development of novel therapeutic agents. The hydrazide
moiety offers a reactive handle for the synthesis of various derivatives, including Schiff bases,
which have demonstrated a broad spectrum of pharmacological activities, including anti-
inflammatory, anticancer, and antimicrobial effects.

Synthesis of p-Aminosalicylic Acid Hydrazide and
Derivatives
Protocol 1: Synthesis of 4-Amino-2-

hydroxybenzohydrazide (p-Aminosalicylic Acid
Hydrazide)
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This protocol describes the synthesis of p-aminosalicylic acid hydrazide from methyl 4-
amino-2-hydroxybenzoate.

Materials:

e Methyl 4-amino-2-hydroxybenzoate

e Hydrazine hydrate (80%)

e Methanol

» Diethyl ether

» Round-bottom flask with reflux condenser
e Stirring apparatus

« Filtration apparatus

Procedure:

e To a solution of methyl 4-amino-2-hydroxybenzoate (1 mmol) in methanol (30 ml), add
hydrazine hydrate (80%) (1 mmol).

Reflux the mixture with stirring for 30 minutes.[1]

After cooling to room temperature, a white precipitate will form.

Filter the precipitate and wash it with diethyl ether.

Dry the resulting white solid in the air to obtain 4-amino-2-hydroxybenzohydrazide.[1]

For crystallization, the crude product can be recrystallized from ethanol by slow evaporation.

Protocol 2: Synthesis of Schiff Bases from p-
Aminosalicylic Acid Hydrazide
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This protocol outlines the general procedure for the synthesis of Schiff bases (hydrazones) by
condensing p-aminosalicylic acid hydrazide with various aldehydes.

Materials:

p-Aminosalicylic acid hydrazide

Substituted aldehyde (e.g., 2,5-dimethoxybenzaldehyde)

Methanol

Round-bottom flask

Stirring apparatus

Procedure:

Dissolve p-aminosalicylic acid hydrazide (1 mmol) in methanol.

Add the substituted aldehyde (1 mmol) to the solution.

Stir the reaction mixture at room temperature. The reaction progress can be monitored by
thin-layer chromatography.

The resulting Schiff base often precipitates out of the solution upon formation.

The product can be collected by filtration, washed with cold methanol, and dried.

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Biological Activities and Assay Protocols
Anti-inflammatory Activity

Hydrazide derivatives of p-aminosalicylic acid have shown promising anti-inflammatory
properties. The following protocol describes a common in vivo assay to evaluate this activity.

Protocol 3: Carrageenan-induced Paw Edema in Rats
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Principle:

Carrageenan injection in the rat paw induces a localized inflammatory response characterized
by edema. The ability of a test compound to reduce this swelling is a measure of its anti-
inflammatory activity.

Materials:

Wistar albino rats (180-250 g)

Carrageenan (1% w/v in saline)

Test compound (p-aminosalicylic acid hydrazide derivative)

Standard drug (e.g., Diclofenac sodium)

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

Plethysmometer or digital calipers

Procedure:

e Divide the animals into groups (e.g., control, standard, and test groups with different doses).
» Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

» After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the
sub-plantar region of the left hind paw of each rat.

o Measure the paw volume or diameter immediately after carrageenan injection (O hours) and
at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

o Calculate the percentage inhibition of edema for each group compared to the control group
using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw
swelling in the control group and Vt is the average paw swelling in the treated group.

Quantitative Data for Anti-inflammatory Activity
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Anticancer Activity

Derivatives of p-aminosalicylic acid hydrazide have been investigated for their cytotoxic
effects against various cancer cell lines.

Protocol 4: MTT Assay for Cytotoxicity against MCF-7
Breast Cancer Cells

Principle:
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase
enzymes reflect the number of viable cells present. These enzymes are capable of reducing
the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

MCF-7 human breast cancer cells

o« DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
e Test compound (p-aminosalicylic acid hydrazide derivative)

e MTT solution (5 mg/mL in PBS)

e Dimethyl sulfoxide (DMSO)

o 96-well plates

e Microplate reader

Procedure:

Seed MCF-7 cells in a 96-well plate at a density of approximately 1 x 10”4 cells/well and
incubate for 24 hours.

o Treat the cells with various concentrations of the test compound and a vehicle control
(DMSO) and incubate for another 24-48 hours.

 After the incubation period, add 20 uL of MTT solution to each well and incubate for 3-4
hours at 37°C.

e Remove the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

o Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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o Calculate the percentage of cell viability and determine the IC50 value (the concentration of
the compound that inhibits 50% of cell growth).

Quantitative Data for Anticancer Activity (MCF-7 Cell Line)

Compound Assay IC50 Reference

Curcumin-pyrimidine

Antiproliferative 0.61 £ 0.05 uM [5]
analog (39)
Pyrimidine derivative )

Cytotoxic 0.33+0.24 uM [6]
(45)
Triazine derivative )

Cytotoxic 0.1+£0.01 pM [6]
(98)
Acetylated 5-
aminosalicylate- ] ] )

Anti-proliferative <1uM [7]

thiazolinone hybrid
(HH33)

Antimicrobial Activity

The hydrazide scaffold is a common feature in many antimicrobial agents. The following
protocol is used to determine the minimum inhibitory concentration (MIC) of a compound.

Protocol 5: Microbroth Dilution Method for MIC
Determination

Principle:

This method determines the lowest concentration of an antimicrobial agent that prevents visible
growth of a microorganism in a broth dilution series.

Materials:
» Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

e Mueller-Hinton Broth (MHB)
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Test compound

Standard antibiotic (e.g., Ciprofloxacin)

96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

Prepare a series of twofold dilutions of the test compound in MHB in a 96-well plate.
e Add a standardized bacterial inoculum to each well.

* Include a positive control (broth with inoculum) and a negative control (broth only).

e Incubate the plates at 37°C for 18-24 hours.

e The MIC is the lowest concentration of the compound at which no visible bacterial growth is
observed.

Quantitative Data for Antimicrobial and Antitubercular Activity
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Compound/Derivati .
Organism MIC (pg/mL) Reference
ve

Hydrazone of Methyl )
o M. tuberculosis
4-Phenylpicolinimidate 12.5 [8]
H37Rv
(3a)

Hydrazone of Methyl _
M. tuberculosis

4-Phenylpicolinimidate 3.1 [8]
H37Rv

(4a)

p-Aminosalicylic acid INH-resistant M. 92 of 109 isolates ]

(PAS) tuberculosis were susceptible

Pyrazoline derivative

E. faecalis 32 [10]
(24)

Lipophilic PAS

o M. tuberculosis 16.7 [11]
derivative (Ild)

Signaling Pathways and Mechanisms of Action
Antitubercular Mechanism of p-Aminosalicylic Acid

p-Aminosalicylic acid acts as a prodrug that targets the folate biosynthesis pathway in
Mycobacterium tuberculosis. It is a structural analog of p-aminobenzoic acid (PABA) and
competes with it for the enzyme dihydropteroate synthase (DHPS). This leads to the formation
of a non-functional folate analog, thereby inhibiting DNA synthesis and bacterial growth.[12]
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Caption: Antitubercular mechanism of p-aminosalicylic acid.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of p-aminosalicylic acid and its derivatives are thought to be
mediated through the modulation of several signaling pathways, including the MAPK and Nrf2-
HO-1 pathways. These pathways are crucial in regulating the expression of pro-inflammatory
cytokines and antioxidant enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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